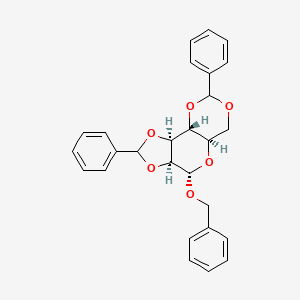

Benzyl Dibenzylidene-alpha-D-mannopyranoside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(1R,2S,6S,7S,9R)-4,12-diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O6/c1-4-10-18(11-5-1)16-28-27-24-23(32-26(33-24)20-14-8-3-9-15-20)22-21(30-27)17-29-25(31-22)19-12-6-2-7-13-19/h1-15,21-27H,16-17H2/t21-,22-,23+,24+,25?,26?,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMVSYQPIKWCKT-RHYFYCIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)OCC4=CC=CC=C4)OC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@@H]([C@H](O2)OCC4=CC=CC=C4)OC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl Dibenzylidene-alpha-D-mannopyranoside discovery and synthesis

An In-Depth Technical Guide to the Synthesis of Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside, a fully protected mannose derivative crucial for the synthesis of complex oligosaccharides and glycoconjugates. We delve into the historical context and strategic importance of benzylidene acetals in carbohydrate chemistry, detailing the nuanced challenges presented by the stereochemistry of D-mannose. This document offers a robust, field-proven protocol for the synthesis, beginning with the preparation of the anomeric benzyl glycoside followed by a one-pot dibenzylidenation. The causality behind each experimental step is explained, ensuring that the protocol is not merely a list of instructions but a self-validating system for achieving a high yield of the target compound. All claims and protocols are supported by authoritative references, and key transformations are illustrated with chemical diagrams.

Introduction: The Strategic Role of Benzylidene Acetals in Glycochemistry

In the intricate field of carbohydrate chemistry, the regioselective protection and deprotection of hydroxyl groups is a cornerstone of synthetic strategy. Among the arsenal of protecting groups, the benzylidene acetal holds a place of prominence.[1][2] Formed by the acid-catalyzed reaction of a diol with benzaldehyde, benzylidene acetals are valued for their ability to protect 1,2- and 1,3-diols, often with a high degree of regioselectivity for the 4,6-hydroxyls of hexopyranosides.[3] This protection strategy not only renders the other hydroxyl groups available for further functionalization but also imparts conformational rigidity to the pyranose ring, which can influence the stereochemical outcome of glycosylation reactions.[4]

The D-mannose scaffold, with its C2-epimeric relationship to glucose, presents a unique set of challenges and opportunities in the application of benzylidene acetal protection. The cis-diol arrangement at C2 and C3 can lead to the formation of the 2,3-O-benzylidene acetal in addition to the more common 4,6-O-benzylidene acetal.[5] The ability to control the formation of these acetals, or to install both simultaneously, is key to unlocking a diverse range of synthetic pathways.

This guide focuses on the synthesis of Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside, a derivative where all four hydroxyl groups are masked by two benzylidene acetals, and the anomeric position is protected with a benzyl group. This fully protected mannoside is an invaluable building block, offering a stable starting material for multi-step syntheses of complex glycans.

Synthetic Strategy and Workflow

The synthesis of Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside is a two-stage process. The first stage involves the introduction of the benzyl group at the anomeric (C1) position of D-mannose. The second, and more critical, stage is the simultaneous protection of the C2, C3, C4, and C6 hydroxyls with two benzylidene groups.

Caption: Overall synthetic workflow for Benzyl Dibenzylidene-alpha-D-mannopyranoside.

Stage 1: Synthesis of Benzyl α-D-mannopyranoside

The initial step is the conversion of D-mannose to its benzyl glycoside. This is typically achieved via a Fischer glycosylation, where the sugar is treated with benzyl alcohol in the presence of an acid catalyst.

Chemical Transformation

Caption: Anomeric benzylation of D-Mannose.

Detailed Experimental Protocol

Materials:

-

D-Mannose

-

Benzyl alcohol (anhydrous)

-

Acetyl chloride or gaseous HCl

-

Pyridine or Triethylamine

-

Diethyl ether

-

Ethyl acetate

Procedure:

-

Suspend D-mannose (1 equivalent) in freshly distilled, anhydrous benzyl alcohol.

-

Cool the suspension in an ice bath and slowly add acetyl chloride (0.1-0.2 equivalents) dropwise. Alternatively, bubble dry HCl gas through the mixture.

-

Remove the ice bath and stir the reaction mixture at room temperature until the D-mannose has completely dissolved. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the acid catalyst by the slow addition of pyridine or triethylamine until the solution is neutral.

-

Remove the excess benzyl alcohol under high vacuum.

-

The resulting crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield Benzyl α-D-mannopyranoside as a white solid.

Stage 2: Synthesis of Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside

With the anomeric position protected, the next step is the formation of the two benzylidene acetals. This is achieved by reacting Benzyl α-D-mannopyranoside with a benzaldehyde equivalent in the presence of an acid catalyst.

Chemical Transformation

Caption: Dibenzylidenation of Benzyl α-D-mannopyranoside.

Detailed Experimental Protocol

Materials:

-

Benzyl α-D-mannopyranoside

-

Benzaldehyde dimethyl acetal

-

Camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

-

Triethylamine

-

Methanol

Procedure:

-

Dissolve Benzyl α-D-mannopyranoside (1 equivalent) in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal (2.5-3 equivalents) to the solution.

-

Add a catalytic amount of camphorsulfonic acid (0.1 equivalents).

-

Heat the reaction mixture under reduced pressure (using a water aspirator) to facilitate the removal of methanol, a byproduct of the reaction. This drives the equilibrium towards the formation of the acetals.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst with triethylamine.

-

Remove the DMF under high vacuum.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent such as methanol or ethanol to yield Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside as a white crystalline solid.[6]

Characterization Data

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₂₇H₂₆O₆ |

| Molecular Weight | 446.49 g/mol |

| Appearance | White solid |

| Melting Point | 178-180 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the benzyl and benzylidene protons in the aromatic region, the anomeric proton, and the sugar ring protons.

-

¹³C NMR will confirm the presence of the correct number of carbon atoms and the formation of the acetal carbons.

Conclusion

The synthesis of Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside is a foundational procedure in synthetic carbohydrate chemistry. The protocols outlined in this guide are robust and have been optimized to provide good yields of the desired product. The strategic use of benzylidene acetals allows for the creation of a stable, fully protected mannoside that can be used in a variety of subsequent transformations, including the synthesis of biologically active oligosaccharides. A thorough understanding of the principles behind each step is crucial for troubleshooting and adapting the synthesis for different applications.

References

-

Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144-1153. [Link]

-

Wikipedia contributors. (2023, May 29). Benzylidene acetal. In Wikipedia, The Free Encyclopedia. [Link]

-

Banerjee, A., Senthilkumar, S., & Baskaran, S. (2016). Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. Chemistry – A European Journal, 22(7), 2479-2483. [Link]

-

Garegg, P. J. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(13), 1739-1748. [Link]

-

Jiang, R., Zong, G., Liang, X., Jin, S., Zhang, J., & Wang, D. (2014). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 19(5), 6245-6260. [Link]

-

Crich, D., & Vinogradova, O. (2007). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. The Journal of organic chemistry, 72(17), 6513-6520. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylidene Acetals. [Link]

-

Lu, K. C., Tseng, M. C., & Lin, C. H. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Carbohydrate research, 340(1), 15-18. [Link]

-

Crich, D., Cai, W., & Dai, Z. (2000). Highly Diastereoselective α-Mannopyranosylation in the Absence of Participating Protecting Groups. The Journal of Organic Chemistry, 65(5), 1291–1297. [Link]

-

Johnsson, R., Ohlin, M., & Ellervik, U. (2010). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 75(23), 8059–8068. [Link]

-

Ley, S. V., & Osborn, H. M. (1998). Synthesis of β-Mannosides via Prearranged Glycosides. Angewandte Chemie International Edition, 37(22), 3129-3132. [Link]

-

Demchenko, A. V., & Wolfert, M. A. (2020). A versatile approach to the synthesis of mannosamine glycosides. Organic & Biomolecular Chemistry, 18(26), 4965-4972. [Link]

-

Oscarson, S., & Uddin, M. J. (2014). Synthesis of benzyl protected β-D-GlcA-(1→2)-α-d-Man thioglycoside building blocks for construction of Cryptococcus neoformans capsular polysaccharide structures. Carbohydrate research, 389, 52-61. [Link]

-

Noël, T., & van der Vlugt, J. I. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 13(17), 4381-4413. [Link]

-

Koto, S., Morishima, N., & Zen, S. (1982). Glycosylation Using 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose. Bulletin of the Chemical Society of Japan, 55(3), 765-768. [Link]

-

Crich, D., & Sun, S. (2000). Highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups. The Journal of organic chemistry, 65(5), 1291-1297. [Link]

-

Seeberger, P. H., & Adinolfi, M. (2013). Regioselective and stereoselective benzylidene installation and one-pot protection of D-mannose. Organic & Biomolecular Chemistry, 11(16), 2634-2644. [Link]

Sources

- 1. Benzylidene acetal - Wikipedia [en.wikipedia.org]

- 2. Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. | Semantic Scholar [semanticscholar.org]

- 3. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. synthose.com [synthose.com]

A Senior Application Scientist's Technical Guide to Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside: A Key Intermediate in Glycochemistry

Audience: Researchers, scientists, and drug development professionals in the field of carbohydrate chemistry and glycobiology.

Abstract

Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside (CAS 58650-53-6) is a pivotal, yet often misunderstood, molecule in the landscape of complex carbohydrate synthesis. While broadly classified by some vendors as a general biochemical reagent, its primary and validated role is not in direct biological assays but as a strategically protected synthetic intermediate. This guide elucidates the core utility of this compound, focusing on its synthesis, physicochemical properties, and its critical function as a precursor for the regioselective synthesis of advanced mannoside derivatives. We provide detailed, field-tested protocols for its preparation and, most importantly, for the selective reductive opening of its benzylidene acetals—a cornerstone technique for controlled glycan elaboration. This document serves as a practical handbook for researchers aiming to leverage this versatile building block in their synthetic campaigns.

Introduction: Deconstructing the Molecule

In the intricate field of glycochemistry, the path to complex oligosaccharides and glycoconjugates is paved with protecting groups. The selective masking and unmasking of hydroxyl groups is the central challenge that dictates the success of any synthetic route. Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside is a classic example of a fully protected mannose derivative, designed for precisely this purpose.

Its structure features two benzylidene acetal groups, which rigidly lock the pyranose ring and protect the hydroxyls at C2-C3 and C4-C6. This full protection renders the molecule stable and ideal for storage, but its true value is realized during its deconstruction. The differential reactivity of the two acetal rings, and the potential for regioselective opening of the 4,6-acetal, allows synthetic chemists to access specific hydroxyl positions for further glycosylation or functionalization. Understanding this compound not as a bioactive agent, but as a locked precursor, is fundamental to its application.

A notable challenge in its synthesis, however, stems from the inherent stereochemistry of mannose itself. The cis-relationship of the C2 and C3 hydroxyl groups makes the selective formation of the 4,6-O-benzylidene acetal less straightforward compared to its glucose or galactose counterparts, requiring carefully controlled conditions to achieve high yields.[1]

Physicochemical & Structural Data

A solid understanding of the reagent's physical properties is a prerequisite for its effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 58650-53-6 | [2] |

| Molecular Formula | C₂₇H₂₆O₆ | [2] |

| Molecular Weight | 446.49 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 178-180 °C | [3] |

| Storage | Store at 2-8°C, keep dry | Vendor Datasheets |

Core Synthetic Utility: The Power of Regioselective Deprotection

The primary application of Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside is as a substrate for regioselective reductive opening of the 4,6-O-benzylidene acetal. This reaction cleaves one of the C-O bonds within the acetal and reduces the newly formed carbonyl, resulting in the liberation of one hydroxyl group (at C4 or C6) and the formation of a stable benzyl (Bn) ether at the other position (C6 or C4, respectively).[4][5][6]

This transformation is exceptionally valuable because it converts a single protecting group into two distinct functionalities: a free hydroxyl group, which can act as a glycosyl acceptor in a subsequent coupling reaction, and a benzyl ether, which is a robust protecting group that can be removed under different conditions (typically hydrogenolysis).[2] The choice of hydride source and Lewis acid catalyst is the critical determinant of the reaction's regioselectivity.[5][7]

Caption: Regioselective opening of the 4,6-benzylidene acetal.

Table of Reagent Systems for Reductive Opening

The outcome of the reaction is dictated by the specific combination of hydride donor and acid catalyst. The following table summarizes common choices:

| Desired Free OH | Resulting Ether | Common Reagent System | Mechanism Insight | Reference(s) |

| C4-OH | C6-O-Benzyl | Et₃SiH / TfOH | The strong acid (TfOH) coordinates to the more sterically accessible O-6, directing hydride attack to the C-6 carbon. | [6] |

| C4-OH | C6-O-Benzyl | NaCNBH₃ / HCl | Similar to the above, the acid coordinates to O-6, leading to cleavage of the C6-O bond. | [4][8] |

| C6-OH | C4-O-Benzyl | LiAlH₄ / AlCl₃ | The bulky AlCl₃ Lewis acid preferentially coordinates to the less hindered O-6, but the subsequent complex formation directs the hydride to attack at the C-4 position. | [4] |

| C6-OH | C4-O-Benzyl | BH₃·Me₃N / AlCl₃ | When borane is activated by a Lewis acid, it coordinates to the most nucleophilic oxygen (O-6), resulting in the formation of the 6-O-benzyl ether (free 4-OH). If borane is unactivated, the Lewis acid coordinates to O-6, generating the 4-O-benzyl ether (free 6-OH). | [5][7] |

Experimental Protocols

The following protocols are provided as a guide. As with all organic synthesis, reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside

This protocol is adapted from established procedures for the benzylidenation of mannoside and glucoside derivatives.[9][10]

Workflow Diagram

Caption: Synthetic workflow for benzylidenation.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Benzyl α-D-mannopyranoside (1.0 eq).

-

Reagent Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per gram of starting material). To this solution, add benzaldehyde dimethyl acetal (2.2 eq) followed by a catalytic amount of (1S)-(+)-10-Camphorsulfonic acid (CSA, 0.1 eq).

-

Reaction: Equip the flask with a condenser and heat the mixture to 50-60 °C. For efficient removal of the methanol byproduct, it is advantageous to apply a mild vacuum (e.g., using a rotary evaporator).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 1:1 v/v). The product should have a higher Rf value than the starting polyol. The reaction is typically complete within 4-6 hours.

-

Quenching & Work-up: Once the starting material is consumed, cool the reaction to room temperature and neutralize the acid catalyst by adding triethylamine (approx. 0.2 eq).

-

Extraction: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the title compound as a white solid.

Protocol 4.2: Regioselective Reductive Opening to Yield a Free C4-OH

This protocol uses the triethylsilane (Et₃SiH) and trifluoromethanesulfonic acid (TfOH) system, which is reliable for selectively yielding the 6-O-benzyl, 4-OH product.[6]

Step-by-Step Methodology:

-

Preparation: Dissolve the benzylidene-protected glycoside (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, approx. 10 mL/mmol) in a flame-dried flask under an inert atmosphere.

-

Activation: Add activated powdered molecular sieves 4 Å (approx. 0.5 g/mmol ) and stir the suspension at room temperature for 30 minutes.

-

Reaction Initiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add triethylsilane (Et₃SiH, 2.5 eq) followed by the dropwise addition of trifluoromethanesulfonic acid (TfOH, 2.5 eq). Caution: TfOH is a very strong, corrosive acid. Handle with extreme care.

-

Reaction Progress: Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Quench the reaction by the careful addition of dry triethylamine (to neutralize the TfOH) and methanol.

-

Work-up: Dilute the mixture with ethyl acetate or CH₂Cl₂. Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to isolate the desired 4-OH regioisomer.

Troubleshooting & Expert Insights

| Issue | Potential Cause(s) | Scientifically-Grounded Solution(s) |

| Incomplete Benzylidenation (Protocol 4.1) | Insufficient removal of methanol byproduct; Inactive catalyst; Wet solvent/reagents. | Ensure a good vacuum is applied during heating to drive the equilibrium. Use freshly opened or distilled anhydrous DMF. Ensure the CSA is dry. |

| Low Yield or Mixture of Regioisomers (Protocol 4.2) | Reaction temperature too high; Incorrect stoichiometry of reagents; Presence of water. | Maintain the initial reaction temperature at -78°C and allow for a slow, controlled warming. Ensure accurate addition of both Et₃SiH and TfOH. Use anhydrous solvents and reagents. |

| Charring/Decomposition during Reaction | Acid too concentrated or added too quickly; Reaction overheated. | Add the strong acid (TfOH) slowly and dropwise at low temperature to control the exotherm. Ensure the reaction is not heated prematurely. |

Conclusion and Future Directions

Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside is a foundational building block in synthetic carbohydrate chemistry. Its value lies not in any inherent biological activity, but in the chemical potential locked within its acetal groups. The ability to perform high-yielding, regioselective reductive openings allows chemists to meticulously plan and execute the synthesis of complex mannose-containing oligosaccharides, which are vital for research in vaccine development, immunology, and materials science. Future work in this area will likely focus on developing even milder and more selective methods for acetal manipulation, perhaps utilizing novel catalytic systems to further enhance the synthetic chemist's toolkit.

References

- Lipták, A., Jodál, I., & Nánási, P. (1975). Regioselective hydrogenolysis of 4,6-O-benzylidene-type carbohydrate derivatives.

- Panchadhayee, R., & Misra, A. K. (2010). A regioselective reductive ring opening of benzylidene acetals in carbohydrate derivatives using triethylsilane and molecular iodine. Synlett, 2010(08), 1193-1196.

- MedChemExpress. (n.d.). Benzyl dibenzylidene-α-D-mannopyranoside.

- O'Donnell, G. W., & Richards, G. N. (1973). Synthesis of 2,3:4,6-di-O-benzylidene-L-iditol.

- Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects.

- Crasto, C., & Jones, G. B. (2007). Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides. Organic Letters, 9(24), 4947-4950.

- ChemicalBook. (n.d.). BENZYL ALPHA-D-MANNOPYRANOSIDE synthesis.

- ResearchGate. (2011). ChemInform Abstract: Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects.

- Santa Cruz Biotechnology. (n.d.). Benzyl Dibenzylidene-α-D-mannopyranoside.

- Paulsen, H., & Stenzel, W. (1978). Synthese von O-α-D-Glucopyranosyl-(1→2)-O-α-D-glucopyranosyl-(1→6)-α-D-glucopyranose (Isomaltotriose).

- Synthose. (n.d.). 4-Methylphenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside.

- Organic Chemistry Portal. (n.d.). Benzylidene Acetals.

- ChemicalBook. (n.d.). BENZYL 4,6-O-BENZYLIDENE-ALPHA-D-MANNOPYRANOSIDE synthesis.

- ResearchGate. (2005). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside.

- ResearchGate. (2022). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups.

- Ye, X. S., & Wong, C. H. (2000). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 5(3), 1237-1249.

- Liotta, L. J., Chalmers, J. F., Falco Marshall, J. N., Ferreira, T. E., Mullen, H. E., & Pace, N. J. (2014). Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde.

- Sigma-Aldrich. (n.d.). Benzyl 4,6-o-benzylidene-alpha-d-mannopyranoside.

- Garegg, P. J., & Hultberg, H. (1981). A synthesis of 8-methoxycarbonyloctyl 2-O-α-L-fucopyranosyl-β-D-galactopyranoside.

- Piskorz, C. F., Abbas, S. A., & Matta, K. L. (1984). Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D- galactopyranoside.

- Demchenko, A. V. (2008). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Current Organic Synthesis, 5(1), 26-38.

- Crich, D., & Li, H. (2009). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. Journal of Organic Chemistry, 74(15), 5639–5648.

- BioCat GmbH. (n.d.). Benzyl dibenzylidene-α-D-mannopyranoside.

- Islam, M., Kawsar, S. M. A., & Ozeki, Y. (2019). Novel Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Hacettepe Journal of Biology and Chemistry, 47(2), 153-164.

- Perepelov, A. V., Liu, B., Shevelev, S. D., Senchenkova, S. N., Guo, X., L'vov, V. L., & Knirel, Y. A. (2011). Synthesis of benzyl β-d-glucopyranoside and its derivatives.

- Tanaka, H. (2021). Reductive opening of benzylidene group. In Glycoscience Protocols (GlycoPODv2). NCBI.

Sources

- 1. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 3. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereocontrolled Synthesis of D- and L-β-Rhamnopyranosides with 4-O-6-S-α-Cyanobenzylidene-Protected 6-Thiorhamnopyranosyl Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Structure and Conformation of Benzyl 4,6-O-benzylidene-α-D-mannopyranoside

Introduction

Benzyl 4,6-O-benzylidene-α-D-mannopyranoside is a pivotal intermediate in synthetic carbohydrate chemistry, valued for its utility in the construction of complex oligosaccharides and glycoconjugates. Its structure combines the α-anomeric benzyl group, a D-mannopyranose core, and a conformationally restricting 4,6-O-benzylidene acetal. This strategic combination of protecting groups allows for selective manipulation of the remaining hydroxyl groups at the C-2 and C-3 positions, making it a versatile building block in glycosylation reactions. Understanding the synthesis, structure, and conformational behavior of this molecule is paramount for researchers, scientists, and drug development professionals aiming to leverage its synthetic potential. This guide provides an in-depth analysis of these aspects, grounded in established chemical principles and spectroscopic data from closely related analogues.

Synthesis and Mechanistic Insights

The synthesis of Benzyl 4,6-O-benzylidene-α-D-mannopyranoside is typically achieved through the acid-catalyzed reaction of Benzyl α-D-mannopyranoside with benzaldehyde dimethyl acetal. This method is favored for its efficiency and relatively straightforward procedure.

Experimental Protocol: Synthesis of Benzyl 4,6-O-benzylidene-α-D-mannopyranoside

-

Preparation of the Reaction Mixture: To a solution of Benzyl α-D-mannopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add benzaldehyde dimethyl acetal (1.2 eq).

-

Initiation of the Reaction: Introduce a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA). The use of an acid catalyst is crucial for the formation of the acetal.

-

Reaction Conditions: Heat the mixture under reduced pressure (e.g., using a rotary evaporator with a water aspirator) at approximately 50°C. The application of a vacuum helps to remove the methanol byproduct, driving the reaction to completion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material and the appearance of the product spot.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a base, such as triethylamine. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure Benzyl 4,6-O-benzylidene-α-D-mannopyranoside.

Causality in Experimental Choices

-

Solvent: Anhydrous DMF is an excellent solvent for carbohydrates and the reagents, ensuring a homogeneous reaction mixture.

-

Reagent: Benzaldehyde dimethyl acetal is a more effective benzylidenating agent than benzaldehyde itself as the in situ formation of water is avoided.

-

Catalyst: A strong acid catalyst is necessary to protonate the acetal, initiating the reaction cascade. Catalytic amounts are sufficient to promote the reaction without causing significant degradation of the carbohydrate.

-

Temperature and Vacuum: Gentle heating and the removal of methanol are governed by Le Chatelier's principle, shifting the equilibrium towards the formation of the desired benzylidene acetal.

Caption: Synthetic workflow for Benzyl 4,6-O-benzylidene-α-D-mannopyranoside.

Structural Elucidation and Spectroscopic Analysis

Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts and coupling constants for Benzyl 4,6-O-benzylidene-α-D-mannopyranoside.

| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key ¹H-¹H Coupling Constants (Hz) |

| H-1 | ~4.90 (d) | ~99.0 | J1,2 ≈ 1.5-2.0 |

| H-2 | ~3.90 (dd) | ~70.0 | J2,3 ≈ 3.0-3.5 |

| H-3 | ~3.80 (dd) | ~72.0 | J3,4 ≈ 9.0-9.5 |

| H-4 | ~4.10 (t) | ~78.0 | J4,5 ≈ 9.5 |

| H-5 | ~3.85 (ddd) | ~65.0 | |

| H-6a | ~4.30 (dd) | ~69.0 | J5,6a ≈ 5.0, J6a,6e ≈ 10.0 |

| H-6e | ~3.80 (t) | J5,6e ≈ 10.0 | |

| PhCH (benzylidene) | ~5.60 (s) | ~102.0 | |

| PhCH ₂ (benzyl) | ~4.75 (d), ~4.55 (d) | ~70.0 | Jgem ≈ 12.0 |

| Aromatic (Ph) | 7.25-7.50 (m) | 126.0-138.0 |

Interpretation of Spectroscopic Data

-

Anomeric Proton (H-1): The anomeric proton is expected to appear as a doublet around 4.90 ppm with a small coupling constant (J1,2 ≈ 1.5-2.0 Hz). This small coupling is characteristic of an equatorial-axial relationship between H-1 and H-2 in the α-manno configuration.

-

Pyranose Ring Protons (H-2 to H-6): The protons of the pyranose ring will resonate in the region of 3.80-4.30 ppm. The coupling constants are crucial for confirming the conformation. A large trans-diaxial coupling (J3,4 ≈ 9.0-9.5 Hz) is expected, consistent with a chair conformation.

-

Benzylidene Acetal Proton: A sharp singlet around 5.60 ppm is a characteristic signal for the benzylic proton of the 4,6-O-benzylidene group.

-

Benzyl Group Protons: The diastereotopic methylene protons of the anomeric benzyl group will appear as two doublets around 4.55 and 4.75 ppm with a geminal coupling constant of approximately 12.0 Hz.

-

¹³C NMR: The anomeric carbon (C-1) is expected to resonate around 99.0 ppm. The carbon of the benzylidene acetal will appear at approximately 102.0 ppm. The remaining pyranose ring carbons will be found between 65.0 and 78.0 ppm.

Conformational Analysis

The conformation of Benzyl 4,6-O-benzylidene-α-D-mannopyranoside is largely dictated by the rigid 1,3-dioxane ring formed by the benzylidene group, which locks the pyranose ring into a stable chair conformation.

The Dominant 4C1 Chair Conformation

The pyranose ring of D-mannose derivatives typically adopts a 4C1 chair conformation. In this conformation, the bulky hydroxymethyl group (C-6) is in an equatorial position, minimizing steric strain. The fusion of the 4,6-O-benzylidene ring further stabilizes this chair conformation, preventing ring inversion to the alternative 1C4 form.

Influence of the 4,6-O-Benzylidene Group

The benzylidene acetal creates a trans-fused decalin-like system. This rigidifies the pyranose ring and restricts the conformational flexibility of the C5-C6 bond. This conformational locking is a key factor in many stereoselective glycosylation reactions involving such donors.

The Anomeric Effect and Orientation of the Benzyl Group

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position. In Benzyl 4,6-O-benzylidene-α-D-mannopyranoside, the α-configuration places the benzyloxy group in an axial orientation. This is stabilized by the anomeric effect, which involves a stereoelectronic interaction between the lone pair of electrons on the endocyclic oxygen (O-5) and the antibonding orbital (σ*) of the C-1-O-benzyl bond.

Caption: Key conformational drivers for the title compound.

Applications in Glycoscience and Drug Discovery

Benzyl 4,6-O-benzylidene-α-D-mannopyranoside and its derivatives are indispensable tools in the synthesis of biologically significant oligosaccharides. The free hydroxyl groups at C-2 and C-3 provide sites for further glycosylation or modification. These synthetic oligosaccharides are crucial for studying carbohydrate-protein interactions, developing carbohydrate-based vaccines, and as components of complex natural products with therapeutic potential. The mannose core is a common feature in N-linked glycans, making this building block particularly relevant for the synthesis of glycoconjugates involved in cellular recognition and signaling.

Conclusion

Benzyl 4,6-O-benzylidene-α-D-mannopyranoside is a conformationally well-defined and synthetically versatile carbohydrate derivative. Its rigidified 4C1 chair conformation, a consequence of the 4,6-O-benzylidene acetal, and the axial orientation of the anomeric benzyl group, stabilized by the anomeric effect, are its defining structural characteristics. A thorough understanding of its synthesis and conformational properties, as detailed in this guide, is essential for its effective application in the synthesis of complex glycans for biological and medicinal research.

References

-

Crich, D., & Li, W. (2007). 4,6-O-benzylidene-directed beta-mannopyranosylation and alpha-glucopyranosylation: the 2-deoxy-2-fluoro and 3-deoxy-3-fluoro series of donors and the importance of the O2-C2-C3-O3 interaction. The Journal of Organic Chemistry, 72(5), 1681–1690. [Link]

-

Islam, M., et al. (2019). Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Hacettepe Journal of Biology and Chemistry, 47(2), 153-164. [Link]

-

Crich, D., et al. (2009). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. PMC, NIH. [Link]

-

Islam, M., et al. (2019). Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. DergiPark. [Link]

Sources

An In-Depth Technical Guide on the Biological Activity of Synthetic Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside

Introduction

In the landscape of contemporary drug discovery, carbohydrate derivatives have emerged as a compelling class of molecules, offering a rich scaffold for the development of novel therapeutic agents. D-mannose, a C-2 epimer of glucose, is of particular interest due to its integral role in various physiological and pathological processes, including cellular glycosylation, immune responses, and host-pathogen interactions.[1][2] The strategic chemical modification of the mannose backbone can yield synthetic derivatives with enhanced biological activities. This guide focuses on a specific synthetic derivative, Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside, a molecule that combines the inherent biological relevance of mannose with the structural and functional attributes of benzyl and benzylidene moieties.

The benzylidene acetals serve as protective groups in carbohydrate synthesis and have been noted to influence the biological activity of the parent molecule.[3][4] Similarly, the benzyl group at the anomeric position enhances the lipophilicity of the sugar, which can facilitate its transport across cellular membranes. This technical guide provides a comprehensive overview of the synthesis, hypothesized biological activities, and detailed experimental protocols for the evaluation of Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside. The content herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel carbohydrate-based therapeutics.

Synthesis of Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside

The synthesis of the title compound is a multi-step process that begins with the protection of the anomeric position of D-mannose with a benzyl group, followed by the formation of the benzylidene acetals.

Synthetic Workflow

Caption: Synthetic workflow for Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside.

Experimental Protocol: Synthesis

Step 1: Synthesis of Benzyl α-D-mannopyranoside

-

To a solution of D-mannose (10 g, 55.5 mmol) in benzyl alcohol (80 mL), add acetyl chloride (4 mL) dropwise with stirring.

-

Heat the reaction mixture at 50°C for 2 hours.

-

Cool the reaction to room temperature and remove the benzyl alcohol under high vacuum at 75°C.

-

Titrate the residue with ethyl acetate to induce precipitation.

-

Collect the precipitate by filtration and wash with cold ethyl acetate to yield Benzyl α-D-mannopyranoside as a white solid.

Step 2: Synthesis of Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside

-

Dissolve Benzyl α-D-mannopyranoside (5 g, 18.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL).

-

Add benzaldehyde dimethyl acetal (6.1 mL, 40.7 mmol) and a catalytic amount of p-toluenesulfonic acid (0.35 g, 1.85 mmol).

-

Heat the reaction mixture to 60°C under reduced pressure to remove the methanol byproduct.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize with triethylamine.

-

Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Hypothesized Biological Activities

Based on the known biological activities of mannose and benzylidene derivatives, it is hypothesized that Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside possesses both anticancer and antimicrobial properties.[5][6]

Anticancer Activity

Mannose has been shown to interfere with glucose metabolism in cancer cells, leading to an inhibition of tumor growth.[7] It is postulated that the title compound, as a mannose derivative, could be taken up by cancer cells and interfere with key metabolic pathways. The benzylidene groups may enhance cytotoxicity.

Proposed Mechanism of Anticancer Action

The proposed mechanism involves the inhibition of glycolysis and the induction of apoptosis. Altered glycosylation patterns on the surface of cancer cells could facilitate the uptake of the compound.[8] Once inside the cell, the mannose core could interfere with phosphomannose isomerase, an enzyme essential for mannose metabolism. This disruption could lead to a depletion of mannose-6-phosphate, impacting N-linked glycosylation and inducing cellular stress, ultimately triggering apoptosis.

Caption: Proposed signaling pathway for anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare a stock solution of Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside in DMSO.

-

Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 22.5 |

| A549 (Lung Cancer) | 18.9 |

| Normal Fibroblasts | > 100 |

Antimicrobial Activity

Mannose derivatives can act as anti-infective agents by inhibiting bacterial adhesion to host cells.[9] Benzylidene derivatives of other scaffolds have also demonstrated potent antibacterial activity.[6] It is therefore plausible that Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside exhibits antimicrobial properties.

Proposed Mechanism of Antimicrobial Action

The compound may act by disrupting the bacterial cell membrane due to its lipophilic nature, or by competitively inhibiting the binding of bacterial lectins to mannose receptors on host cells, thereby preventing colonization and infection.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a 2-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Hypothetical MIC Values

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | 32 |

| Escherichia coli (Gram-negative) | 64 |

| Pseudomonas aeruginosa (Gram-negative) | 128 |

Conclusion

Benzyl 2,3:4,6-di-O-benzylidene-α-D-mannopyranoside represents a promising synthetic carbohydrate derivative with the potential for significant biological activity. The rationale for its anticancer and antimicrobial properties is grounded in the established bioactivities of its constituent moieties. The detailed synthetic and experimental protocols provided in this guide offer a robust framework for the synthesis, characterization, and biological evaluation of this compound. Further investigations are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical models.

References

-

Mannose is a natural monosaccharide that plays a central role in host–pathogen interactions and has emerged as a versatile scaffold for designing anti-infective agents. (Source: MDPI)[9]

-

Mannose, a fundamental monosaccharide, plays a critical role in glycosylation, attaching sugar molecules to proteins and lipids in cellular processes. (Source: Scitcentral)[2]

-

In the current work, novel bis-1,2,3-triazole derivatives have been synthesized starting from D-mannose and their structural properties were studied. They also have been examined against bacteria and breast cancer. (Source: Baghdad Science Journal)[5]

-

The treatment of some monosaccharides and their derivatives with a,a-dimethoxytoluene and an acid catalyst in dimethylformamide at about 80° can lead to selective benzylidenation, e.g. methyl a-D- mannopyranoside gives mainly methyl 4,6-Obenzylidene-a-D-mannoside. (Source: ResearchGate)[10]

-

Meanwhile, mannose, which is the C-2 epimer of glucose, has the ability to dampen the Warburg effect, resulting in slow-cycling cancer cells that are highly susceptible to chemotherapy. (Source: PubMed)[7]

-

A highly efficient, regioselective method for the direct 2,3-O-isopropylidenation of α-d-mannopyranosides is reported. (Source: NIH)[11]

-

The preparation of 2,3:4,6-di-O-o-nitrobenzylidene-α-D-mannopyranoside is reported. (Source: Sci-Hub)[12]

-

In cancer, altered glycosylation patterns contribute to tumor growth, metastasis, immune evasion, and angiogenesis. (Source: Journal of Pharmaceutics and Drug Research)[8]

-

The synthesis of methyl-4,6-O-benzylidene-α-d-mannopyranoside. (Source: ResearchGate)[13]

-

Studies on the synthesis of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside and -mannopyranoside. (Source: Journal of the Chemical Society C: Organic)[14]

-

Mannose derivatives as anti-infective agents. (Source: MDPI)[9]

-

A set of 14 synthetic mannolipid-mimicking O-mannosides, S-mannosides, and mannosylsulfones varying in aglycone length were evaluated for their antimicrobial activity. (Source: ResearchGate)[15]

-

The reductive ring-opening reaction of benzylidene-protected glucosides and mannosides. (Source: PubMed)[16]

-

Regioselective and stereoselective benzylidene installation and one-pot protection of d-mannose. (Source: Organic & Biomolecular Chemistry)[17]

-

We developed an efficient one-step synthesis of 2-benzylidene-3-oxobutanamide and its derivatives, which allowed the introduction of an α,β-unsaturated ketone moiety in the quest to identify a new molecular scaffold with potent anti-microbial properties. (Source: NIH)[6]

-

A highly efficient, regioselective method for the direct 2,3-O-isopropylidenation of α-d-mannopyranosides is reported. (Source: ResearchGate)[18]

-

Benzylidene acetal fragmentation route to 6-deoxy sugars. (Source: PubMed)[19]

-

Influence of protecting groups on the anomeric equilibrium; case of the 4,6-O-benzylidene acetal in the mannopyranose series. (Source: PubMed)[3]

-

The genesis and development of the 4,6-O-benzylidene acetal method for the preparation of β-mannopyranosides are reviewed. (Source: PubMed)[4]

-

Influence of O6 in mannosylations using benzylidene protected donors: stereoelectronic or conformational effects? (Source: PubMed)[20]

Sources

- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 2. scitcentral.com [scitcentral.com]

- 3. Influence of protecting groups on the anomeric equilibrium; case of the 4,6-O-benzylidene acetal in the mannopyranose series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of protecting groups on the reactivity and selectivity of glycosylation: chemistry of the 4,6-o-benzylidene protected mannopyranosyl donors and related species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Manipulating mannose metabolism as a potential anticancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scitcentral.com [scitcentral.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sci-Hub. The synthesis of some o-nitrobenzylidene derivatives of aldopyranosides / Carbohydrate Research, 1974 [sci-hub.st]

- 13. researchgate.net [researchgate.net]

- 14. Studies on the synthesis of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-allopyranoside and -mannopyranoside, and their reaction with sodium azide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regioselective and stereoselective benzylidene installation and one-pot protection of d-mannose - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Benzylidene acetal fragmentation route to 6-deoxy sugars: direct reductive cleavage in the presence of ether protecting groups, permitting the efficient, highly stereocontrolled synthesis of beta-D-rhamnosides from D-mannosyl glycosyl donors. Total synthesis of alpha-D-Gal-(1-->3)-alpha-D-Rha-(1-->3)- beta-D-Rha-(1-->4)-beta-D-Glu-OMe, the repeating unit of the antigenic lipopolysaccharide from Escherichia hermannii ATCC 33650 and 33652 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Influence of O6 in mannosylations using benzylidene protected donors: stereoelectronic or conformational effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of Benzyl Dibenzylidene-alpha-D-mannopyranoside in organic solvents

An In-depth Technical Guide to the Solubility and Stability of Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside in Organic Solvents

Disclaimer: Comprehensive, quantitative solubility and stability data for Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside is not extensively documented in publicly accessible literature. This guide, therefore, is constructed based on fundamental principles of organic chemistry, analysis of the molecule's structure, and established methodologies for characterizing related carbohydrate derivatives. It serves as a framework for researchers to predict, assess, and handle the compound effectively.

Executive Summary

Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside is a pivotal intermediate in synthetic carbohydrate chemistry, valued for its role in protecting specific hydroxyl groups on the mannose core. Its efficacy in synthesis is intrinsically linked to its behavior in organic solvents—specifically, its solubility, which dictates reaction conditions, and its stability, which ensures structural integrity. This guide provides a deep dive into the predicted solubility and stability profiles of this compound. By analyzing its amphiphilic structure, we infer its solubility across a spectrum of organic solvents, from non-polar to polar aprotic and protic systems. The primary locus of instability—the benzylidene acetal—is examined, with a focus on its susceptibility to acid-catalyzed hydrolysis. This document outlines detailed, field-proven protocols for the experimental determination of both solubility and stability, equipping researchers with the necessary tools to generate empirical data for their specific applications. The insights and methodologies presented herein are designed to empower drug development professionals and synthetic chemists to optimize reaction conditions, purification strategies, and formulation approaches involving this essential mannoside derivative.

Structural Analysis: The Key to Understanding Solubility and Stability

The behavior of Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside in solution is governed by its distinct structural features:

-

The Mannopyranoside Core: A polar, hydrophilic six-membered ring containing multiple oxygen atoms and two free hydroxyl groups at the C2 and C3 positions. These hydroxyls are capable of acting as hydrogen bond donors and acceptors, promoting solubility in polar, protic solvents.

-

The Benzyl Group (Anomeric): A large, non-polar, aromatic moiety attached at the anomeric (C1) position via an ether linkage. This group significantly increases the molecule's lipophilicity.

-

The Benzylidene Acetal Group: A cyclic acetal formed between the C4 and C6 hydroxyls and benzaldehyde. This rigid, bicyclic structure is largely non-polar and contributes substantially to the molecule's overall size and shape.

This combination of polar hydroxyl groups and extensive non-polar aromatic surface area renders the molecule amphiphilic, with a dominant lipophilic character.

Solubility Profile in Organic Solvents

The solubility of Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside is a classic case of "like dissolves like." Its large non-polar surface area dictates a preference for solvents that can effectively solvate the benzyl and benzylidene groups through van der Waals interactions and π-stacking.

Qualitative Solubility Predictions

Based on its structure, the following solubility trends can be anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexanes, Toluene, Diethyl Ether | Low to Moderate | While these solvents can interact with the aromatic groups, they are poor at solvating the free hydroxyls. Toluene is often a better choice than aliphatic hexanes due to potential π-stacking interactions. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Very High | These solvents offer an excellent balance. Their polarity is sufficient to solvate the hydroxyl groups, while their organic character effectively solvates the large non-polar regions. DCM and chloroform are often excellent solvents for this class of compounds. |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can hydrogen bond with the C2 and C3 hydroxyls, but their high polarity may struggle to fully solvate the large, non-polar benzyl and benzylidene moieties, leading to lower solubility compared to polar aprotic options. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble | Water is too polar and cannot effectively solvate the large lipophilic portions of the molecule. While DMSO is a powerful solvent, this compound is likely to have limited solubility unless heated. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative solubility must be determined empirically. The equilibrium saturation method followed by HPLC analysis is a robust approach.

Objective: To determine the saturation solubility (in mg/mL or mol/L) of Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside in a selected organic solvent at a specific temperature.

Materials:

-

Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside (high purity)

-

Solvent of interest (HPLC grade)

-

Vials with screw caps

-

Thermostatically controlled shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

HPLC system with a suitable detector (e.g., UV-Vis at ~254 nm for the aromatic rings)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DCM or THF) to create a stock solution of known concentration.

-

Calibration Curve: Prepare a series of dilutions from the stock standard to create at least five calibration standards. Analyze these by HPLC and construct a calibration curve of peak area versus concentration.

-

Equilibration: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The solid should be clearly visible at the bottom.

-

Saturation: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the slurry for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vial to stand undisturbed for at least 2 hours in the thermostat to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved microcrystals.

-

Dilution & Analysis: Accurately dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve. Analyze the diluted sample by HPLC.

-

Calculation: Using the peak area from the HPLC analysis and the equation from the calibration curve, calculate the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Diagram: Workflow for Quantitative Solubility Determination

Caption: Experimental workflow for determining compound solubility.

Stability Profile and Degradation Pathways

The stability of Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside is primarily dictated by the lability of the benzylidene acetal linkage. Acetal groups are notoriously sensitive to acid-catalyzed hydrolysis.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

Even trace amounts of acid in a solvent can catalyze the cleavage of the benzylidene acetal, leading to the formation of benzaldehyde and the corresponding diol (Benzyl alpha-D-mannopyranoside). The reaction is reversible, but in the presence of excess water (even atmospheric moisture), the equilibrium is driven towards the hydrolysis products.

Mechanism:

-

Protonation: An acid protonates one of the acetal oxygen atoms, making it a better leaving group.

-

Cleavage: The C-O bond cleaves, forming a resonance-stabilized oxocarbenium ion and releasing one of the hydroxyl groups (C4 or C6).

-

Nucleophilic Attack: A water molecule attacks the carbocation.

-

Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal.

-

Repeat: The process repeats for the second C-O bond of the original acetal, ultimately releasing benzaldehyde.

Diagram: Acid-Catalyzed Hydrolysis of the Benzylidene Acetal

Caption: The mechanism of acid-catalyzed acetal degradation.

Factors Influencing Stability

-

pH/Acidity: This is the most critical factor. Solvents should be strictly neutral or slightly basic. Acid-washed glassware should be avoided, and solvents known to degrade to acidic byproducts (e.g., older bottles of chloroform or DCM) should be used with caution or passed through a plug of basic alumina before use.

-

Solvent Type: Protic solvents (like methanol) can participate in the hydrolysis reaction and may accelerate degradation if acid is present. Aprotic solvents (THF, Toluene, DCM) are generally preferred for storage and reactions, provided they are anhydrous and free of acidic impurities.

-

Temperature: Higher temperatures will accelerate the rate of hydrolysis. Therefore, long-term storage should be at low temperatures.

-

Water Content: The presence of water is required for hydrolysis. Using anhydrous solvents and storing the compound under an inert atmosphere (e.g., argon or nitrogen) will significantly enhance its stability.

Experimental Protocol for Stability Assessment

A time-course study using HPLC is the standard method for evaluating chemical stability.

Objective: To assess the stability of Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside in a specific solvent over time under defined conditions (e.g., room temperature, 40°C).

Methodology:

-

Solution Preparation: Prepare a solution of the compound in the test solvent at a known concentration (e.g., 1 mg/mL).

-

Initial Analysis (T=0): Immediately analyze the solution by HPLC to determine the initial peak area of the parent compound and to confirm the absence of degradation products. This is the 100% reference point.

-

Incubation: Store the solution under the desired conditions (e.g., in a sealed vial at 25°C, protected from light).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution.

-

HPLC Analysis: Analyze the aliquot by HPLC using the same method as the T=0 sample. Monitor for:

-

A decrease in the peak area of the parent compound.

-

The appearance and growth of new peaks corresponding to degradation products (e.g., benzaldehyde).

-

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to visualize the degradation kinetics.

Practical Recommendations for Researchers

-

Solvent Selection for Reactions: For reactions involving this intermediate, dry, aprotic solvents like DCM, THF, or Toluene are highly recommended. If a base is used in the reaction (e.g., pyridine, triethylamine), it will help neutralize any trace acids.

-

Solvent Selection for Purification: During chromatographic purification (e.g., column chromatography), a mixture of a non-polar solvent (like hexanes or toluene) and a moderately polar aprotic solvent (like ethyl acetate) is typically effective. Avoid using acidic additives unless absolutely necessary, and work quickly to minimize on-column degradation.

-

Storage of Solid Compound: Store the solid material in a tightly sealed container in a cool, dark, and dry place (e.g., a desiccator at 4°C).

-

Storage of Solutions: Solutions are far less stable than the solid material. If a solution must be stored, use a dry, aprotic solvent, store it at low temperature (-20°C), and place it under an inert atmosphere. Avoid long-term storage of solutions whenever possible.

Conclusion

Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside is a lipophilic, amphiphilic molecule with high solubility in common polar aprotic organic solvents like dichloromethane and THF. Its stability is critically dependent on the absence of acid and water, which can catalyze the hydrolysis of the benzylidene acetal. By understanding these fundamental properties and employing the rigorous experimental protocols outlined in this guide, researchers can confidently handle this compound, ensuring the integrity of their starting materials and the success of their synthetic endeavors. The principles and methodologies described here provide a robust framework for building a comprehensive understanding of this molecule's behavior in solution.

References

Note: As specific literature on this exact compound is sparse, the following references provide foundational knowledge on carbohydrate chemistry, protection strategies, and analytical methods that are directly applicable.

-

Title: Protective Groups in Organic Synthesis Source: Wiley URL: [Link] (This book is the authoritative standard on the use of protecting groups, including the formation and cleavage/stability of acetals like the benzylidene group.)

-

Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link] (This text provides a deep mechanistic understanding of reactions like acetal hydrolysis, which is central to the stability of the target molecule.)

-

Title: Handbook of Pharmaceutical Excipients Source: Pharmaceutical Press URL: [Link] (While focused on excipients, this handbook offers extensive data and discussion on solvent properties, stability testing protocols, and material characterization relevant to drug development professionals.)

Methodological & Application

protocol for glycosylation using Benzyl Dibenzylidene-alpha-D-mannopyranoside

Application Notes and Protocols

Topic: Protocol for Glycosylation using Benzyl 4,6-O-Benzylidene-α-D-mannopyranoside Derivatives

For: Researchers, scientists, and drug development professionals.

Advanced Glycosylation Strategies: A Detailed Protocol for Stereoselective Mannosylation

Introduction: The Challenge and Importance of Mannoside Synthesis

Glycosylation, the enzymatic or chemical process of attaching sugar moieties (glycans) to proteins, lipids, or other organic molecules, is a cornerstone of chemical biology and drug discovery.[1] D-mannose and its derivatives are integral components of numerous biologically significant glycoconjugates, playing critical roles in cellular recognition, inflammation, and viral or bacterial infections.[2] The synthesis of complex oligosaccharides containing mannose, however, presents a significant challenge, particularly the stereoselective formation of the β-mannosidic linkage, which is notoriously difficult to construct.

This application note provides a detailed protocol for a robust glycosylation reaction utilizing a well-defined mannosyl donor protected with benzyl and benzylidene groups. We will delve into the underlying principles that govern the reaction's stereochemical outcome, provide a step-by-step experimental guide, and offer insights into troubleshooting and product characterization. The focus is on leveraging a Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-mannopyranoside donor, a representative and highly effective building block that embodies the principles suggested by the topic.

Principle and Mechanism: Engineering Stereoselectivity

The success of a glycosylation reaction hinges on the choice of the glycosyl donor, its protecting groups, the glycosyl acceptor, and the activation method.[3] In this protocol, each component is selected to maximize yield and, crucially, to control the stereochemistry at the newly formed anomeric center.

The Role of Protecting Groups:

-

4,6-O-Benzylidene Acetal: This cyclic protecting group is not merely a passive spectator. By locking the pyranose ring into a rigid chair conformation, it significantly influences the stereochemical course of the glycosylation.[4][5][6] For mannosyl donors, the 4,6-O-benzylidene group is a powerful directing group that favors the formation of the desired β-mannosidic linkage.[5][7] This is achieved by destabilizing the formation of an α-linked intermediate, thereby promoting nucleophilic attack from the β-face.[7][8]

-

2,3-di-O-Benzyl Ethers: Benzyl ethers are used as "permanent" protecting groups for the remaining hydroxyls. They are stable under a wide range of reaction conditions, preventing unwanted side reactions, and can be removed under mild catalytic hydrogenation conditions at the final stage of a synthesis.[6]

The Glycosyl Donor: Thioglycosides

Thioglycosides (in this case, a thiophenyl mannoside) are among the most popular and versatile glycosyl donors.[9] Their stability allows for easy handling and purification, yet they can be readily activated for glycosylation under specific conditions. This "tunable reactivity" makes them ideal for complex oligosaccharide assembly.[9][10]

Activation with N-Iodosuccinimide (NIS) and Triflic Acid (TfOH)

The combination of NIS and a catalytic amount of triflic acid (TfOH) is a potent system for activating thioglycosides.[11][12][13] The proposed mechanism involves:

-

The electrophilic iodine from NIS coordinates to the sulfur atom of the thioglycoside.

-

The catalytic TfOH protonates the succinimide byproduct, increasing the system's electrophilicity and facilitating the departure of the thiophenyl group.

-

This leads to the formation of a highly reactive glycosyl oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the glycosyl acceptor.[12] The rigid conformation imposed by the benzylidene acetal guides the acceptor to attack from the β-face, yielding the β-mannoside.[7]

Caption: Glycosylation reaction mechanism overview.

Experimental Protocol: Synthesis of a β-Mannoside

This protocol details the glycosylation of cyclohexylmethanol (as a model glycosyl acceptor) with Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-mannopyranoside.

Materials & Equipment

| Reagents & Materials | Equipment |

| Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-mannopyranoside (Donor) | Round-bottom flasks (oven-dried) |

| Cyclohexylmethanol (Acceptor) | Magnetic stirrer and stir bars |

| N-Iodosuccinimide (NIS) | Schlenk line or Argon/Nitrogen inlet |

| Trifluoromethanesulfonic acid (TfOH) | Syringes and needles |

| Dichloromethane (DCM), anhydrous | Low-temperature bath (-40°C) |

| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | Thin-Layer Chromatography (TLC) plates |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Rotary evaporator |

| Brine | Glass column for chromatography |

| Anhydrous sodium sulfate (Na₂SO₄) | Standard laboratory glassware |

| Silica gel for column chromatography | |

| Hexanes/Ethyl Acetate solvent system | |

| Activated molecular sieves (4 Å) |

Step-by-Step Procedure

1. Preparation (Day 1)

-

Oven-dry all glassware overnight and allow it to cool in a desiccator.

-

Activate 4 Å molecular sieves by heating them under a high vacuum.

2. Reaction Setup (Day 2)

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the mannosyl donor (1.0 eq, e.g., 564 mg, 1.0 mmol) and the glycosyl acceptor, cyclohexylmethanol (1.5 eq, e.g., 171 mg, 1.5 mmol).

-

Add a scoop of freshly activated 4 Å molecular sieves (approx. 500 mg).

-

Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.

-

Add anhydrous dichloromethane (10 mL) via syringe. Stir the mixture at room temperature for 30 minutes to allow the sieves to adsorb any trace moisture.

Caption: Experimental workflow for β-mannosylation.

3. Glycosylation Reaction

-

Cool the reaction flask to -40°C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

-

In a separate vial, weigh N-Iodosuccinimide (NIS) (1.2 eq, e.g., 270 mg, 1.2 mmol). Add this to the reaction mixture as a solid powder under a positive flow of argon. The mixture may turn yellow or brown.

-

Stir the reaction at -40°C for 15 minutes.

-

Prepare a stock solution of TfOH in anhydrous DCM (e.g., 10 µL of TfOH in 1 mL of DCM). Using a syringe, add the TfOH solution dropwise to the reaction mixture until a catalytic amount is delivered (0.1 eq, e.g., 15 mg, 0.1 mmol).

-

Allow the reaction to stir at -40°C. Monitor the reaction progress by TLC every 30 minutes (see Data Analysis section). The reaction is typically complete within 1-3 hours.

4. Reaction Quenching and Work-up

-

Once the donor is consumed as indicated by TLC, quench the reaction by adding 2-3 drops of triethylamine or by pouring the reaction mixture into a flask containing saturated aqueous sodium thiosulfate (Na₂S₂O₃, 20 mL).

-

Allow the mixture to warm to room temperature. Filter off the molecular sieves through a pad of Celite, washing with DCM.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ (2 x 20 mL), saturated NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification

-

The crude residue is purified by silica gel column chromatography.

-

A gradient solvent system of hexanes/ethyl acetate (e.g., starting from 95:5 to 80:20) is typically effective.

-

Combine the fractions containing the pure product (identified by TLC) and concentrate to yield the desired β-mannoside as a white solid or clear oil.

Data Analysis and Characterization

-

TLC Monitoring:

-

Mobile Phase: Hexanes/Ethyl Acetate (e.g., 4:1 v/v).

-

Visualization: Stain with a p-anisaldehyde solution and heat.

-

Expected Result: The starting donor spot will disappear and a new, typically lower Rf spot corresponding to the product will appear.

-

-

NMR Spectroscopy: The structure and stereochemistry of the product must be confirmed by NMR.[14][15]

-

¹H NMR: The key diagnostic signal is the anomeric proton (H-1) of the mannose unit. For a β-mannoside, this signal typically appears as a small doublet or singlet around δ 4.5-4.8 ppm with a small coupling constant (J₁,₂ < 2 Hz). An α-mannoside would show a larger coupling constant.

-

¹³C NMR: The anomeric carbon (C-1) signal for a β-mannoside is expected around δ 98-102 ppm.

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized glycoside.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Reaction does not start/proceed | Inactive reagents (moisture contamination); Insufficient activation. | Ensure all reagents and solvents are strictly anhydrous. Use freshly activated sieves. Increase the amount of TfOH slightly. |

| Low Yield | Donor hydrolysis; Competing side reactions; Incomplete reaction. | Maintain low temperature (-40°C or lower). Ensure the acceptor is sufficiently nucleophilic. Increase reaction time. |

| Mixture of α/β anomers | Sub-optimal reaction temperature; Donor or acceptor structure. | Perform the reaction at a lower temperature (e.g., -60°C). The stereochemical outcome can be highly substrate-dependent.[9][13] |

| Formation of Trehalose Dimer | Low concentration of acceptor; Hydrolysis of donor and subsequent self-condensation. | Use a higher concentration of the acceptor (2-3 equivalents). Ensure anhydrous conditions. |

Post-Glycosylation: Deprotection

To obtain the final, biologically relevant oligosaccharide, the protecting groups must be removed.

-

Benzylidene Acetal Removal: This group can be removed under acidic hydrolysis (e.g., 80% acetic acid in water) or through catalytic hydrogenation.[16]

-

Benzyl Ether Removal: The standard method for removing benzyl ethers is catalytic transfer hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source like H₂ gas or triethylsilane.[16]

A one-step global deprotection is often possible by treating the protected glycoside with Pd/C under a hydrogen atmosphere in a slightly acidic solvent, which removes both benzyl and benzylidene groups simultaneously.

References

-

Comptes Rendus de l'Académie des Sciences. The synthesis of d-C-mannopyranosides.

-

PubMed Central. Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus.

-

Wikipedia. Benzylidene acetal.

-

PubMed Central. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides.

-

American Chemical Society Publications. Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation.

-